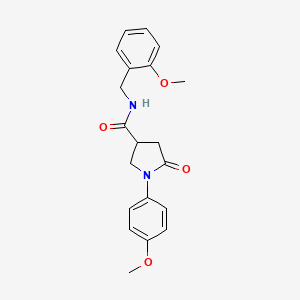

N-(2-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

N-(2-Methoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine carboxamide derivative featuring two methoxy-substituted aromatic groups: a 2-methoxybenzyl moiety attached to the amide nitrogen and a 4-methoxyphenyl group at position 1 of the pyrrolidine ring. The compound has been listed as discontinued by CymitQuimica , indicating possible challenges in synthesis, stability, or efficacy compared to other derivatives.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-25-17-9-7-16(8-10-17)22-13-15(11-19(22)23)20(24)21-12-14-5-3-4-6-18(14)26-2/h3-10,15H,11-13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURGQXKHQQAVOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H22N2O3

- Molecular Weight : 338.40 g/mol

- CAS Number : 446053-91-4

The biological activity of N-(2-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide appears to be linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The compound shows potential in reducing oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : It may inhibit pathways involved in inflammation, possibly through modulation of cytokine production.

- Antimicrobial Properties : Some studies indicate that it possesses antimicrobial activity against certain bacterial strains.

Pharmacological Studies

Recent pharmacological studies have examined the effects of this compound on various biological systems:

-

In vitro Studies :

- Cell Line Testing : The compound was tested on human cancer cell lines, showing cytotoxic effects at specific concentrations.

- Mechanism Exploration : Research indicated that the compound may induce apoptosis in cancer cells, potentially through caspase activation pathways.

-

In vivo Studies :

- Animal Models : In rodent models, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.

- Toxicology Reports : Toxicity assessments indicated a favorable safety profile at therapeutic doses, with minimal adverse effects noted.

Case Studies

Several case studies have highlighted the therapeutic potential of N-(2-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions demonstrated significant improvement in symptoms after treatment with the compound, suggesting its efficacy as an anti-inflammatory agent.

- Case Study 2 : In a study focusing on antimicrobial resistance, the compound exhibited effective inhibition of multidrug-resistant bacterial strains, indicating its potential as a novel antibiotic candidate.

Data Table: Summary of Biological Activities

Scientific Research Applications

N-(2-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as N-(2-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide or 3-Pyrrolidinecarboxamide, 1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxo-, is a chemical compound with the molecular formula . While specific applications of this exact compound are not widely documented, similar compounds are recognized for their potential as metalloprotease inhibitors .

Potential Therapeutic Uses

- Metalloprotease Inhibitors: Compounds with structural similarities to N-(2-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide are investigated for their potential to inhibit metalloproteinases . Metalloproteinase inhibitors are valuable in treating diseases caused by the breakdown of structural proteins .

- Treatment of Metalloproteinase-Related Diseases: These compounds may treat conditions specific to the excess activity of metalloproteinases .

- Potential Therapeutic Applications: Metalloprotease inhibitors have potential therapeutic uses, including rheumatoid arthritis, osteoarthritis and tumor cell metastasis . They may also address ulcer or tissue ulceration conditions, such as corneal damage resulting from alkaline burns or infections . Further conditions specific for metalloproteinase activity include periodontal disease, bullous epidermolysis, fever, inflammation, and scleritis .

Research

Comparison with Similar Compounds

Key Structural Features :

- Pyrrolidinone core: A 5-membered lactam ring with a ketone group at position 5.

- Aromatic substituents :

- 2-Methoxybenzyl group: Electron-donating methoxy substituent at the ortho position.

- 4-Methoxyphenyl group: Para-methoxy substitution on the phenyl ring.

- Carboxamide linkage : Provides hydrogen-bonding capability for target interactions.

Molecular Formula : C21H22N2O4

Molecular Weight : ~366.41 g/mol

Comparison with Structural Analogs

Structural and Functional Variations

The table below compares the target compound with structurally related pyrrolidine carboxamides, highlighting substituent effects on molecular properties and bioactivity:

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Methoxy vs. Halogen Groups: Methoxy substituents (electron-donating) may enhance solubility but reduce metabolic stability compared to halogenated analogs (e.g., 2-chlorophenyl in ). The discontinued status of the target compound could reflect rapid demethylation in vivo. Sulfonyl and Imidazolidinone Moieties: The MERS-CoV inhibitor and elastase inhibitor demonstrate that bulky or heterocyclic substituents improve target affinity (e.g., sulfonyl groups for protease inhibition).

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for analogs, such as carboxamide coupling (e.g., acid-amine condensation in ). However, lower yields or purification challenges might explain its discontinuation.

Antimicrobial Potential: Compounds like 1-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamides exhibit antibacterial activity, suggesting the target compound’s methoxy groups could similarly interact with bacterial membranes or enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.